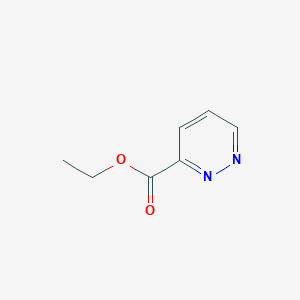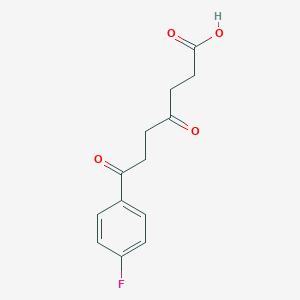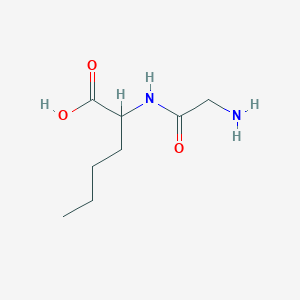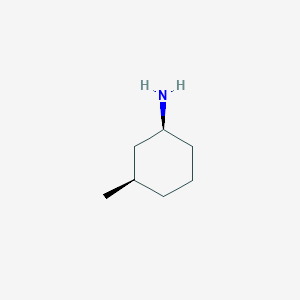![molecular formula C11H9NO B073513 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 1421-17-6](/img/structure/B73513.png)
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
描述
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic compound that features prominently in the structure of various natural indole alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications in treating autoimmune conditions, obesity, diabetes, and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves intramolecular alkylation of the indole nitrogen atom with halides or mesylates. Another common method is the Mitsunobu reaction, which uses alcohols directly to obtain chiral tricyclic derivatives . Cyclization under oxidative conditions can also yield tricyclic amides . Additionally, a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters can form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the indole ring.
Common Reagents and Conditions
Common reagents include halides, mesylates, and dielectrophilic α-keto-β,γ-unsaturated esters. Conditions often involve the use of catalysts like chiral bis(oxazoline) ligands to achieve high enantioselectivity .
Major Products
Major products from these reactions include chiral tricyclic derivatives, tricyclic amides, and various substituted indole derivatives .
科学研究应用
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one has shown potential in several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and interactions.
作用机制
The mechanism of action for 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for the S1P1 receptor in autoimmune conditions and the 5-HT2c receptor in obesity . It also inhibits PKCβ-protein kinase in diabetes .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-one: Another tricyclic compound with similar structural features.
Uniqueness
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development .
属性
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKSBSFEUFSEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441669 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-17-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

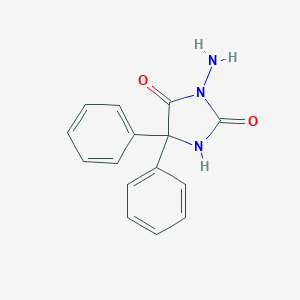

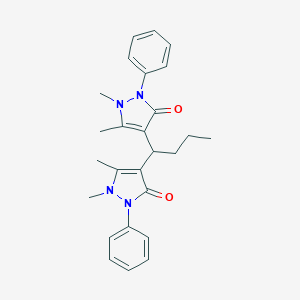
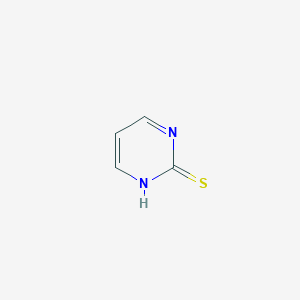

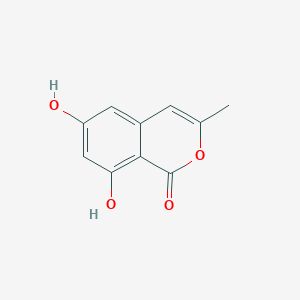

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
